REACTION_CXSMILES
|
P(=O)(O)(O)O.CO[CH:8]([CH2:14][CH3:15])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[C:10]([O:12][CH3:13])(=[O:11])[CH2:9][CH:8]=[CH:14][CH3:15].[C:10]([O-:12])(=[O:11])/[CH:9]=[CH:8]/[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
methyl 3-methoxyvalerate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)OC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
300 °C
|
Type
|
CUSTOM
|
Details
|
A 1 l stirred flash
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The gaseous products leaving the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(=O)(O)(O)O.CO[CH:8]([CH2:14][CH3:15])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[C:10]([O:12][CH3:13])(=[O:11])[CH2:9][CH:8]=[CH:14][CH3:15].[C:10]([O-:12])(=[O:11])/[CH:9]=[CH:8]/[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
methyl 3-methoxyvalerate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)OC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
300 °C
|
Type
|
CUSTOM
|
Details
|
A 1 l stirred flash
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The gaseous products leaving the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |